molecular formula C7H8ClN5O B116787 7-(2-Chloroethyl)guanine CAS No. 22247-87-6

7-(2-Chloroethyl)guanine

Cat. No. B116787
CAS RN: 22247-87-6
M. Wt: 213.62 g/mol
InChI Key: SULBUWBTSDCEDY-UHFFFAOYSA-N
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Description

7-(2-Chloroethyl)guanine, also known as 2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one, is a biochemical used for proteomics research . It has a molecular formula of C7H8ClN5O and a molecular weight of 213.62 g/mol .


Molecular Structure Analysis

The molecular structure of 7-(2-Chloroethyl)guanine consists of a guanine base attached to a 2-chloroethyl group. The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

7-(2-Chloroethyl)guanine can undergo various chemical reactions. For instance, a study shows that bacterial 3-methyladenine DNA glycosylase II releases four 7-alkylguanines from N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea-modified DNA, including 7-(2-chloroethyl)guanine .


Physical And Chemical Properties Analysis

7-(2-Chloroethyl)guanine has a molecular weight of 213.62 g/mol and a molecular formula of C7H8ClN5O . More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

DNA Sequence Selectivity and Alkylation

  • Guanine-N7 alkylation patterns vary among different chloroethylating agents. For instance, cis-2-OH CCNU preferentially alkylates middle guanines in runs of guanines, and this pattern is observed in various nitrosoureas. This selectivity is influenced by adjacent guanines and is consistent with cationic character in alkylating intermediates like 2-chloroethyldiazohydroxide (Hartley et al., 1986).

Synthesis and Applications in DNA Adducts

  • 7-(2-Hydroxy-1-phenylethyl)- and 7-(2-hydroxy-2-phenylethyl)guanines, derived from styrene, are synthesized as markers of exposure to styrene. This synthesis involves allyl-protected bromohydrins, demonstrating the application of 7-substituted guanines in understanding DNA adducts formation (Novák, Linhart, & Dvorˇáková, 2004).

Reaction with Chloroethylene Oxide

  • Deoxyguanosine reacts with chloroethylene oxide, a metabolite of vinyl chloride, to produce 7-(2-hydroxyethyl)guanine. This process is important for understanding vinyl chloride's carcinogenicity and the modification of guanine in DNA (Scherer et al., 1981).

Base Sequence Specificity in Alkylation

  • Guanines within a run of guanines are more susceptible to alkylation by 2-chloroethylnitrosoureas. This specificity is crucial for understanding how these compounds interact with DNA, especially in regions rich in guanines, which are often found in regulatory regions of the genome (Briscoe, Anderson, & May, 1990).

DNA Lesions Comparison

  • Comparison of DNA lesions produced by 1,2-bis(sulfonyl)hydrazines and chloroethylnitrosoureas reveals differences in cross-linking and nicking of DNA. This insight aids in understanding the specific interactions and modifications of DNA by different chemical agents (Penketh, Shyam, & Sartorelli, 2000).

Synthesis of O6-(2-Chloroethyl)guanine

  • The synthesis of O6-(2-chloroethyl)guanine provides insights into its role as a potential intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA, helping to understand the mechanisms of antitumor agents (Parker, Kirk, & Ludlum, 1987).

Safety And Hazards

The safety and hazards associated with 7-(2-Chloroethyl)guanine are not explicitly mentioned in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-amino-7-(2-chloroethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULBUWBTSDCEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCCl)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176788
Record name 7-(beta-Chloroethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chloroethyl)guanine

CAS RN

22247-87-6
Record name 7-(beta-Chloroethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(beta-Chloroethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
Y Habraken, CA Carter, MC Kirk, DB Ludlum - Cancer research, 1991 - AACR
Purified bacterial 3-methyladenine DNA glycosylase II releases four 7-alkylguanines from [ 3 H]N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosourea-modified DNA: 7-(2-hydroxyethyl)…
Number of citations: 40 aacrjournals.org
WJ Bodell, K Tokuda, DB Ludlum - Cancer research, 1988 - AACR
The distribution of alkylated deoxynucleosides and bases has been determined in the DNA of a sensitive and a resistant human gliomaderived cell line exposed to therapeutic levels of [ …
Number of citations: 97 aacrjournals.org
WP Tong, DB Ludlum - Cancer Research, 1981 - AACR
A cross-linked base, diguanylethane, has been isolated and identified as a product of the reaction of N,N′-bis(2-chloroethyl)-N-nitrosourea with DNA. DNA was reacted at 37 with N, N…
Number of citations: 77 aacrjournals.org
MS Bobola, MS Berger, JR Silber - Molecular carcinogenesis, 1995 - Wiley Online Library
To assess the possible role of the DNA repair protein O 6 ‐methylguanine‐DNA methyltransferase (MGMT) in resistance of brain neoplasms to the clinically important chloroethylating …
Number of citations: 65 onlinelibrary.wiley.com
MB Kroeger Smith, BF Schmidt… - Chemical research in …, 1996 - ACS Publications
The reactions of calf thymus DNA with ten 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes of varying acyl side chain structure were studied alone, or in the presence of porcine liver esterase in …
Number of citations: 7 pubs.acs.org
MB Kroeger-Koepke, CJ Michejda… - Chemical research in …, 1992 - ACS Publications
The reactions of calf thymus DNA with four 1, 3-dialkyl-3-acyltriazenes were studied alone or in the presence of pig liver esterase in pH 7.4 phosphate buffer for varying lengths of time. …
Number of citations: 10 pubs.acs.org
WJ Bodell, AP Bodell, DD Giannini - Neuro-oncology, 2007 - academic.oup.com
The alkylation products formed by in vitro treatment of DNA with tritium-labeled 1,3-bis(2-chloroethyl)-1-nitrosourea ( 3 H-BCNU) were identified and quantified. Twelve adducts were …
Number of citations: 35 academic.oup.com
A Inga, FX Chen, P Monti, A Aprile, P Campomenosi… - Cancer research, 1999 - AACR
Many different N-chloroethyl-N-nitrosourea (CENU) derivatives have been synthesized in an attempt to minimize carcinogenic activity while favoring antineoplastic activity. CENU …
Number of citations: 23 aacrjournals.org
DB Ludlum - Cancer investigation, 1997 - Taylor & Francis
The chloroethylnitrosoureas were developed in a synthetic program that began with the observation that N-methyl-N′-nitro-N-nitrosoguanidine was an effective agent against L1210 …
Number of citations: 99 www.tandfonline.com
G Eisenbrand, N Müller, E Denkel, W Sterzel - Journal of cancer research …, 1986 - Springer
Mechanisms of DNA adduct formation by antineoplastic 2-chloroethyl-N-nitrosoureas (CNUs) and of DNA damage induced by these compounds as well as by carcinogenic 2-…
Number of citations: 52 link.springer.com

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